Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a lithium ion in the structure adds unique properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . .
Mode of Action
Compounds with similar structures have been known to interact with their targets leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of lithium, a component of this compound, has been studied extensively .
Result of Action
Compounds with similar structures have been known to have various biological activities .
Action Environment
The environment can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the imidazo[4,5-b]pyridine core. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Lithium 3-(cyclohexylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Lithium 3-(cyclopentylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
Uniqueness
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
lithium;3-(cyclobutylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.Li/c16-12(17)11-14-9-5-2-6-13-10(9)15(11)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXSGSQRZUATD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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